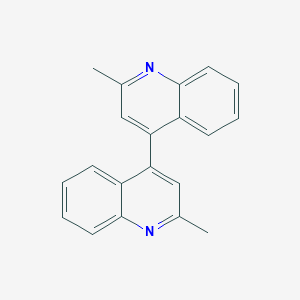

4,4'-Biquinoline, 2,2'-dimethyl-

Beschreibung

Historical Context and Evolution of Biquinoline Ligands

The story of biquinoline ligands is intrinsically linked to the development of coordination chemistry. Following the foundational work of Alfred Werner in the late 19th and early 20th centuries, which established the principles of how metal ions are surrounded by ligands, chemists began to explore a wide array of molecules capable of forming coordinate bonds. sapub.orgresearchgate.net Among these, nitrogen-containing heterocyclic compounds, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, quickly rose to prominence as versatile chelating agents.

The discovery of 2,2'-biquinoline (B90511) compounds dates back to the late 19th century, with early investigations hinting at their potential. ontosight.ai These molecules, consisting of two quinoline (B57606) rings linked together, offered a more rigid and sterically demanding framework compared to their bipyridine counterparts. The most studied isomer, 2,2'-biquinoline, where the quinoline units are connected at the positions adjacent to the nitrogen atoms, became a subject of interest for its ability to form stable complexes with various metal ions. wikipedia.org The steric bulk of the quinoline rings in 2,2'-biquinoline complexes often enforces a distorted, non-planar geometry around the metal center, influencing the electronic and reactive properties of the resulting coordination compounds.

The evolution of biquinoline ligands in organometallic chemistry has seen their use in stabilizing metals in various oxidation states and in the construction of supramolecular assemblies. The unique stereochemical properties arising from the hindered rotation around the bond connecting the two quinoline rings have also been a subject of academic curiosity. researchgate.net

The Enigma of 2,2'-Dimethyl-4,4'-Biquinoline as a Chelating Ligand

In contrast to the well-documented 2,2'-biquinoline, the specific isomer 2,2'-dimethyl-4,4'-biquinoline, where the linkage is between the 4-positions and methyl groups are present at the 2-positions, is not prominently featured in the scientific literature. As a chelating ligand, its potential lies in the two nitrogen atoms of the quinoline rings, which can coordinate to a single metal center to form a seven-membered chelate ring.

The presence of methyl groups at the 2-positions, adjacent to the nitrogen donors, would be expected to introduce significant steric hindrance. This steric crowding would likely influence the geometry of any resulting metal complex, potentially leading to unusual coordination environments and reactivity. The electronic properties of the ligand would also be subtly modulated by the electron-donating nature of the methyl groups.

Unexplored Research Frontiers and Prospective Applications

The lack of dedicated research on 2,2'-dimethyl-4,4'-biquinoline means that its current research frontiers are largely undefined and its prospective academic applications remain theoretical. Based on the behavior of related compounds, one could speculate on potential areas of investigation:

Catalysis: The unique steric and electronic profile of its metal complexes could be explored in catalytic applications, where fine-tuning the ligand environment is crucial for controlling reactivity and selectivity.

Materials Science: Biquinoline derivatives have been investigated for their luminescent properties. ontosight.ai The extended aromatic system of 2,2'-dimethyl-4,4'-biquinoline might impart interesting photophysical properties to its metal complexes, making them candidates for use in sensing or as components of light-emitting materials.

Supramolecular Chemistry: The rigid structure of the biquinoline core could be utilized as a building block for the construction of complex, multi-component supramolecular architectures.

However, without experimental or computational studies on 2,2'-dimethyl-4,4'-biquinoline itself, these remain areas of speculative interest. The synthesis of this specific isomer and the characterization of its fundamental properties and coordination behavior would be the first steps toward unlocking its potential in advanced chemical research.

Eigenschaften

CAS-Nummer |

52191-71-6 |

|---|---|

Molekularformel |

C20H16N2 |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

2-methyl-4-(2-methylquinolin-4-yl)quinoline |

InChI |

InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |

InChI-Schlüssel |

MRCJSTNGLOEIAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformations of 2,2 Dimethyl 4,4 Biquinoline

De Novo Synthesis of the 2,2'-Dimethyl-4,4'-Biquinoline Core

The foundational synthesis of the 2,2'-dimethyl-4,4'-biquinoline scaffold can be approached through several effective methods, including catalytic dehydrogenation, electrochemical synthesis, and intermolecular coupling reactions.

Catalytic Dehydrogenation Routes to Dimethylated Biquinolines

Catalytic dehydrogenation has been demonstrated as a viable method for synthesizing dimethyl-2,2'-biquinolyls. Specifically, the dehydrogenation of 4-methylquinoline (B147181) and 6-methylquinoline (B44275) using a catalyst can yield the corresponding dimethyl-2,2'-biquinolyls. cdnsciencepub.com This approach has been noted to produce 2,2'-biquinolyls from various quinoline (B57606) precursors, with the highest yield observed from 4-methylquinoline. researchgate.net Heating quinolines with 5% palladium-on-carbon has resulted in the formation of 2,2'-biquinolyls in conversions of 11-21%. researchgate.net The reaction is sensitive to steric hindrance, as evidenced by the failure of 3-methylquinoline (B29099) to react under these conditions. researchgate.net

Cross-dehydrogenative coupling (CDC) represents another powerful strategy for forming C-C bonds. researchgate.net While not exclusively applied to 2,2'-dimethyl-4,4'-biquinoline, the principles of CDC are relevant. For instance, selective cross-dehydrogenative coupling of N-phenyltetrahydroisoquinoline with various carbon nucleophiles has been achieved in aqueous media using a poly(2-methoxyaniline-5-sulfonic acid)/gold nanoparticle catalyst under molecular oxygen. researchgate.net This highlights the potential of dehydrogenative coupling methods in synthesizing complex heterocyclic systems.

| Reactant | Catalyst | Product | Yield | Reference |

| 4-Methylquinoline | Not specified | 4,4'-Dimethyl-2,2'-biquinolyl | Good | cdnsciencepub.com |

| 6-Methylquinoline | Not specified | 6,6'-Dimethyl-2,2'-biquinolyl | Not specified | cdnsciencepub.com |

| Quinoline | 5% Palladium-on-carbon | 2,2'-Biquinolyl | 11-21% conversion | researchgate.net |

Electrochemical Synthesis Methodologies for Biquinoline Scaffolds

Electrochemical methods offer a powerful and often greener alternative for the synthesis of quinoline and biquinoline frameworks. Paired electrolysis, for example, enables a cascade annulation for the efficient synthesis of highly functionalized quinoline-substituted molecules from readily available starting materials. nih.gov This technique allows for both the direct synthesis of quinolines and the introduction of quinoline moieties into other molecules in a single operation. nih.gov The process often involves the electroreduction of a starting material, such as isatin, to generate a radical anion, which then participates in a cascade annulation. nih.gov

Electrochemical approaches have also been developed for the selective functionalization of quinolines, such as C3-thiolation, which proceeds through the cathodic reduction of the quinoline ring. rsc.org Furthermore, electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor can lead to tetrahydroquinoline derivatives. rsc.org These methods showcase the versatility of electrochemistry in constructing and modifying quinoline-based structures. The development of electrosynthesis methods, particularly with the use of advanced electrodes like boron-doped diamond (BDD) in fluorinated media, has significantly advanced the synthesis of biaryl compounds, a class that includes biquinolines. nih.gov

| Method | Starting Materials | Product | Key Features | Reference |

| Paired Electrolysis | Isatin and other precursors | Functionalized quinoline-substituted molecules | Cascade annulation, simultaneous synthesis and functionalization | nih.gov |

| Electrochemical C3-Thiolation | Quinoline compounds, thiols/diselenides | C3-thiolated quinolines | Maximum atom economy, direct conversion | rsc.org |

| Electrochemical Hydrocyanomethylation | Quinoline skeletons, acetonitrile | Tetrahydroquinoline derivatives | Uses acetonitrile as both hydrogen and cyanomethyl source | rsc.org |

Intermolecular Coupling Reactions and Precursor Modifications for Biquinoline Systems

Intermolecular coupling reactions are a cornerstone in the synthesis of biquinoline systems. Homocoupling reactions, in particular, have been found to be an efficient route for creating symmetrical 2,2'-bipyridine (B1663995) and, by extension, biquinoline adducts, often providing better yields than cross-coupling reactions. elsevierpure.com These reactions are typically carried out in an inert, moisture-free environment, often utilizing a Schlenk line and an argon atmosphere. elsevierpure.com

The synthesis of substituted 2,2'-biquinolines can also be achieved through the modification of precursors. For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine, a useful intermediate for more complex ligands, can be conducted on a multigram scale from inexpensive starting materials. nih.gov This intermediate can then undergo selective stepwise functionalization via Stille couplings. nih.gov Similarly, 2-phenylquinolin-4-carboxylic acid can be prepared through the reaction of aniline, benzaldehyde, and pyruvic acid, and subsequently converted to its acid chloride, which can then be reacted with various amines to yield 2,4-disubstituted quinolines. austinpublishinggroup.com

Functionalization and Derivatization of 2,2'-Dimethyl-4,4'-Biquinoline

Once the core 2,2'-dimethyl-4,4'-biquinoline structure is obtained, it can be further modified to introduce various functional groups at different positions, enhancing its properties for specific applications.

Synthesis of 4,4'-Disubstituted-2,2'-Biquinolines and Related Derivatives

A variety of 4,4'-disubstituted-2,2'-biquinolines have been synthesized using precursors like 2,2'-biquinoline (B90511) dioxide and 4,4'-dichloro-2,2'-biquinoline. researchgate.net These precursors allow for the introduction of substituents such as dimethoxy, diethoxy, dihydroxy, and various other functional groups at the 4 and 4' positions. researchgate.net

The synthesis of other disubstituted biquinolines has also been explored. For example, new 8,8'-disubstituted 2,2'-biquinolines have been synthesized. acs.org The introduction of substituents at different positions can significantly impact the properties of the resulting compounds. For instance, in 4,4'-substituted compounds, the introduction of a substituent at the 6,6'- or 7,7'-position affects the absorption spectrum, with 6,6'-substituted compounds showing a hyperchromic effect and 7,7'-substituted compounds exhibiting a bathochromic shift. researchgate.net

| Precursor | Reagents | Product | Reference |

| 2,2'-Biquinoline dioxide | Various nucleophiles | 4,4'-Disubstituted-2,2'-biquinolines (e.g., dimethoxy, diethoxy) | researchgate.net |

| 4,4'-Dichloro-2,2'-biquinoline | Various nucleophiles | 4,4'-Disubstituted-2,2'-biquinolines (e.g., dibromo, diphenoxy) | researchgate.net |

Strategies for Targeted Methyl Group Introduction at 2,2'- and Other Positions

The introduction of methyl groups at specific positions on the biquinoline scaffold can be a strategic way to fine-tune its properties. While direct C-methylation of the biquinoline core at the 2,2'-positions is not explicitly detailed in the provided context, related strategies for methylation of heterocyclic and aromatic systems offer insights into potential methodologies.

For instance, C-methylation of aromatic small molecules is a known biological transformation catalyzed by C-methyltransferases (C-MTs), which use S-adenosyl-l-methionine (SAM) as the methyl donor. nih.gov In a different context, on-resin N-methylation of cyclic peptides is a method used to modify their physical properties and conformational states. researchgate.net

Derivatization reagents can also be employed for targeted modifications. For example, 2-hydrazinoquinoline (B107646) (HQ) has been used as a derivatization agent for the analysis of carboxylic acids, aldehydes, and ketones. nih.govmdpi.com While not a direct methylation strategy, this demonstrates the use of quinoline-based reagents for specific chemical transformations. The development of derivatization reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQCOSu) for the selective derivatization of amines further illustrates the potential for creating targeted quinoline derivatives. greyhoundchrom.com

Although direct methods for the targeted introduction of methyl groups at the 2,2'-positions of a pre-formed 4,4'-biquinoline are not extensively covered, the synthesis of 2,2'-dimethyl-4,4'-biquinoline often starts from precursors already containing the methyl groups, such as 4-methylquinoline in catalytic dehydrogenation reactions. cdnsciencepub.com

Formation of N,N'-Dioxide Analogues and Their Synthetic Utility

The oxidation of the nitrogen atoms in the 2,2'-dimethyl-4,4'-biquinoline scaffold to form the corresponding N,N'-dioxide is a key transformation that opens up avenues for further functionalization. This conversion is typically achieved through the use of oxidizing agents such as peroxy acids. researchgate.net The resulting 2,2'-dimethyl-4,4'-biquinoline N,N'-dioxide is a versatile intermediate with significant synthetic utility.

One of the primary applications of 2,2'-dimethyl-4,4'-biquinoline N,N'-dioxide lies in its role as a precursor for the synthesis of various substituted biquinolines. The N-oxide functional groups activate the quinoline rings, facilitating nucleophilic substitution reactions. For instance, the reaction of quinoline N-oxides with reagents like N,N-diethylthiocarbamoyl chloride can lead to the introduction of sulfur-containing substituents at various positions on the quinoline rings. clockss.org While specific examples for the 2,2'-dimethyl derivative are not extensively detailed in the provided search results, the general reactivity pattern of quinoline N-oxides suggests its potential for a wide range of transformations.

The reaction of quinoline N-oxides with arylzinc reagents in the absence of a transition metal catalyst provides a direct route to 2-arylquinolines. researchgate.net This methodology, when applied to 2,2'-dimethyl-4,4'-biquinoline N,N'-dioxide, would be expected to yield 2-aryl-2'-methyl-4,4'-biquinoline derivatives. Furthermore, the deoxygenative C2-amination of quinoline N-oxides with isothiocyanates, catalyzed by AgBF4, presents a convenient method for the synthesis of 2-aminoquinolines. rsc.org This suggests a potential pathway to introduce amino functionalities into the 2 and 2' positions of the biquinoline core.

The general reactivity of heterocyclic N-oxides also includes their use as oxidants in various chemical transformations, further broadening their synthetic utility. mdpi.com

| Precursor | Reagent/Conditions | Product | Reference |

| Quinoline N-oxide | N,N-diethylthiocarbamoyl chloride | S-2-quinolyl N,N-diethylthiocarbamate | clockss.org |

| Quinoline N-oxide | Arylzinc reagents, TFAA | 2-Arylquinoline | researchgate.net |

| Quinoline N-oxide | Isothiocyanates, AgBF4 | 2-Aminoquinoline | rsc.org |

Sustainable and Green Chemistry Approaches in 2,2'-Dimethyl-4,4'-Biquinoline Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of quinoline derivatives. These approaches often focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Several studies have reported the microwave-assisted synthesis of various quinoline derivatives. nih.govmdpi.comasianpubs.orgnih.govfrontiersin.org For instance, a simple and efficient method for the synthesis of 2-methyl-4-quinolinones via a Combes synthesis has been developed using an acidic resin as a reusable catalyst under solvent-free microwave irradiation. asianpubs.org Another example is the microwave-assisted multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which features metal-free conditions and easy product purification. nih.gov While a specific protocol for 2,2'-dimethyl-4,4'-biquinoline is not detailed, these examples highlight the potential of microwave technology for its efficient and green synthesis.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The ultrasound-assisted synthesis of various quinoline and hybrid quinoline-imidazole derivatives has been successfully demonstrated, often with significant reductions in reaction time and energy consumption. nih.govrsc.orgnih.govresearchgate.netmdpi.com For example, a rapid (15 min) and efficient synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been achieved using ultrasound energy. nih.gov This approach offers a simple procedure in an open vessel system with satisfactory yields and high product purity.

Catalytic Approaches:

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In the context of quinoline synthesis, various catalytic systems have been explored. Bismuth(III) chloride (BiCl3) has been used as a non-corrosive, low-cost, and readily available catalyst for the green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov The use of heterogeneous catalysts, such as acidic resins, allows for easy separation and recycling, further enhancing the sustainability of the process. asianpubs.org

| Green Chemistry Approach | Key Features | Example Application (General Quinoline Synthesis) | Reference |

| Microwave-Assisted | Reduced reaction times, higher yields, cleaner reactions | Synthesis of 2-methyl-4-quinolinones | asianpubs.org |

| Ultrasound-Assisted | Enhanced reaction rates and yields, reduced energy consumption | Synthesis of 4-alkoxy-6-methoxy-2-methylquinolines | nih.gov |

| Green Catalysis | Use of non-toxic, reusable catalysts, milder reaction conditions | BiCl3-catalyzed synthesis of 4-hydroxy-2-quinolone analogues | nih.gov |

Coordination Chemistry of 2,2 Dimethyl 4,4 Biquinoline and Its Metal Complexes

Divalent and Trivalent Transition Metal Ion Complexation

The bidentate N,N'-donor sites of biquinoline and its derivatives facilitate the formation of stable chelate rings with various divalent and trivalent transition metals. The specific nature of the ligand, including the presence of functional groups like methyl or carboxylate moieties, dictates the resulting complex's architecture, from discrete mononuclear species to extended coordination polymers.

Copper(I) Complexes: Synthesis, X-ray Structural Elucidation, and Bonding Characteristics

While specific studies on copper(I) complexes with 2,2'-dimethyl-4,4'-biquinoline are not prevalent in the surveyed literature, extensive research on the parent ligand, 2,2'-biquinoline (B90511) (biq), provides significant insight into the expected coordination behavior.

A notable example is the complex [Cu(biq)Cl], which can be synthesized under hydrothermal conditions. researchgate.net Single-crystal X-ray analysis reveals that the copper(I) center adopts a distorted trigonal planar geometry. researchgate.net These individual units are further linked into two-dimensional layers through C-H···Cl hydrogen bonds. researchgate.net Crucially, π-π stacking interactions between the aromatic rings of the biquinoline ligands connect these layers, resulting in a three-dimensional supramolecular network. researchgate.net

Another well-characterized copper(I) complex is the iodide-bridged dimer, [Cu₂I₂(C₁₈H₁₂N₂)₂], synthesized by refluxing CuI with one equivalent of 2,2'-biquinoline in ethanol (B145695). X-ray diffraction shows a distorted tetrahedral coordination geometry for each copper atom, which is bonded to two nitrogen atoms from a biquinoline ligand and two μ₂-bridging iodide ligands.

| Parameter | [Cu(biq)Cl] |

| Synthesis | Hydrothermal reaction |

| Metal Center | Copper(I) |

| Coordination Geometry | Distorted Trigonal Planar |

| Key Structural Features | 2D layers linked by C-H···Cl interactions |

| Supramolecular Interactions | π-π stacking between aromatic rings forms a 3D network |

| Ligand Planarity | Dihedral angle of 2.9(3)° |

Titanocene (B72419) Complexes Incorporating 4,4'-Dimethyl-2,2'-Biquinoline as a Ligand

Titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, is a well-known precursor in organometallic synthesis, typically forming distorted tetrahedral complexes. wikipedia.orgnih.gov Its derivatives are synthesized through reactions that substitute the chloride anions with other ligands, such as dicarboxylates or fulvene-derived cyclopentadienyl (B1206354) ligands. nih.govmdpi.com However, based on the available scientific literature, specific examples of titanocene complexes that incorporate the 4,4'-dimethyl-2,2'-biquinoline ligand have not been reported.

Rhenium(I), Iridium(III), and Ruthenium(II) Complexes Featuring Biquinoline Ligands: Synthetic Approaches and Stereochemistry

Complexes of Rhenium(I), Iridium(III), and Ruthenium(II) with polypyridyl ligands are of great interest for their photophysical and photochemical properties.

Rhenium(I) Complexes: Biquinoline derivatives have been successfully incorporated into Rhenium(I) complexes. For example, using diethyl-2,2′-biquinoline-4,4′-dicarboxylate (debq), the complex fac-[Re(CO)₃(debq)Br] can be synthesized by reacting the ligand with pentacarbonylbromorhenium. X-ray crystallography confirms that the debq ligand coordinates in a bidentate fashion. These complexes exhibit metal-to-ligand charge transfer (MLCT) absorptions and are luminescent, with emission profiles that differ between solution and the solid state.

Ruthenium(II) Complexes: The synthesis of Ruthenium(II) complexes with biquinoline ligands is well-established. A common starting material is [Ru(L)₂Cl₂]·2H₂O, where L can be 2,2'-biquinoline (biq). dcu.ie This precursor allows for the subsequent introduction of other ligands to form mixed-ligand complexes. dcu.ie The synthesis of heteroleptic complexes, such as those containing both bipyridine and biquinoline ligands, typically involves a stepwise substitution of labile ligands from a precursor like cis-[Ru(DMSO)₄Cl₂]. nih.gov

Iridium(III) Complexes: The synthesis of Iridium(III) complexes often involves the reaction of IrCl₃·xH₂O with cyclometalating ligands like 2-phenylpyridine (B120327) to form a chloride-bridged dimer. mdpi.com This dimer then reacts with an ancillary N,N'-donor ligand to yield the final monomeric complex. mdpi.com While this methodology is widely used for various polypyridyl ligands, and asymmetric synthesis can produce complexes with chirality centered at the iridium atom, specific examples featuring biquinoline as the ancillary ligand are not detailed in the surveyed literature. nih.govnih.gov

Manganese(II) and Zinc(II) Coordination Polymers Utilizing Biquinoline Dicarboxylate Ligands

The ligand 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂bqda) and its corresponding dicarboxylate (bqda²⁻) are excellent building blocks for constructing coordination polymers and metal-organic frameworks (MOFs) due to the presence of four potential coordination sites. core.ac.uk

Research has shown that this ligand is effective in creating sophisticated coordination polymers. Studies involving manganese complexes with the biquinoline-dicarboxylate ligand have been conducted to explore the magnetic interactions between metal centers, indicating potential for applications in materials science. Similarly, a two-dimensional metal-organic framework, Zn(bqdc), has been synthesized using the 2,2'-biquinoline-4,4'-dicarboxylate ligand, highlighting its utility in forming extended, ordered structures with zinc(II). core.ac.uk The synthesis of these materials typically employs hydrothermal methods, reacting the dicarboxylic acid ligand with the appropriate metal salt. core.ac.uk

Ligand Field Effects, Chelation Dynamics, and Electronic Structure of 2,2'-Dimethyl-4,4'-Biquinoline Metal Complexes

The electronic properties of metal complexes are significantly influenced by the nature of the coordinating ligands. The 2,2'-biquinoline scaffold, as a diimine ligand, is a strong σ-donor and a good π-acceptor. This allows it to stabilize lower oxidation states of metal ions and results in strong ligand field effects.

Chelation of a metal ion by the two nitrogen atoms of the biquinoline ligand forms a stable five-membered ring. The steric bulk of substituents on the biquinoline frame can influence the geometry and chelation dynamics. For instance, the methyl groups at the 2 and 2' positions in 2,2'-dimethyl-4,4'-biquinoline can cause steric hindrance, potentially leading to distortions from ideal planar or tetrahedral geometries in the resulting complexes. This distortion can, in turn, affect the electronic structure.

The electronic structure of these complexes is often characterized by intense metal-to-ligand charge transfer (MLCT) transitions. In Rhenium(I) complexes with a biquinoline dicarboxylate ligand, these MLCT absorptions are observed in the visible region. The energy of these transitions, and thus the color and photophysical properties of the complex, can be tuned by modifying the ligands.

Supramolecular Assemblies and Metal-Organic Frameworks Constructed from Biquinoline Scaffolds

The rigid and aromatic nature of the biquinoline scaffold makes it an ideal component for building higher-order structures through non-covalent interactions. These interactions, including π-π stacking and hydrogen bonding, are fundamental to the fields of supramolecular chemistry and metal-organic frameworks (MOFs).

As seen in the [Cu(biq)Cl] complex, π-π interactions between the planar biquinoline ligands of adjacent units are a powerful tool for assembling molecules into extended, layered structures. researchgate.net This self-assembly process is a hallmark of supramolecular chemistry.

Furthermore, when functionalized with linker groups, such as in 2,2'-biquinoline-4,4'-dicarboxylic acid, the ligand can act as a node to build robust, porous MOFs through coordination bonds with metal centers. core.ac.uk The coordination chemistry of the biquinoline-dicarboxylate ion allows for various binding modes, including bis-bidentate chelating and bridging configurations, leading to remarkable structural diversity in the resulting three-dimensional frameworks. These materials are investigated for applications that take advantage of their defined porosity and stable structure, such as gas storage and catalysis. core.ac.uk

Photophysical Properties and Excited State Dynamics of 2,2 Dimethyl 4,4 Biquinoline Systems

Absorption and Emission Spectroscopic Characteristics

The interaction of 2,2'-dimethyl-4,4'-biquinoline systems with light is characterized by their electronic absorption and emission spectra. These spectra provide a window into the energy levels of the molecules and the transitions that occur between them.

Analysis of Electronic Transitions: Ligand-Localized (π,π*) and Intramolecular/Metal-to-Ligand/Ligand-to-Ligand Charge Transfer (ILCT, MLCT, LLCT)

The electronic absorption spectra of 2,2'-biquinoline (B90511) derivatives typically exhibit distinct bands corresponding to different types of electronic transitions. In the free ligand, the absorption is dominated by ligand-localized (π,π*) transitions. For instance, the absorption spectrum of 2,2'-biquinoline in solution shows distinct bands in the 225-350 nm region, with a prominent high-energy band around 261 nm and a 0-0 band at approximately 340 nm. aau.edu.et

Upon coordination to a metal center, such as in iridium(III) or copper(I) complexes, new absorption bands appear at lower energies (longer wavelengths). These are often assigned to charge-transfer (CT) transitions. These can be of several types:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital to a ligand-centered orbital. This is a common feature in transition metal complexes. For example, in a copper(I) complex with a 2,2'-biquinoline-4,4'-dicarboxylic acid ligand, the key MLCT transition was computationally located at 563 nm. bath.ac.uk

Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, an electron can be promoted from one ligand to another.

Intramolecular Charge Transfer (ILCT): Within a single ligand, an electron can move from an electron-donating group to an electron-accepting group. This is particularly relevant in "push-pull" systems.

In some iridium(III) complexes, very weak but broad charge-transfer ground-state absorption bands have been observed from 450 to 750 nm. rsc.org The emission from these complexes is often attributed to a mixed metal-to-ligand charge transfer and π-π* triplet state (³MLCT/³π-π*). nih.gov

Determination of Luminescence Quantum Yields and Excited-State Lifetimes in Diverse Solvent Environments

Luminescence quantum yield (Φ) and excited-state lifetime (τ) are crucial parameters that quantify the efficiency and dynamics of the emission process. The luminescence quantum yield is the ratio of photons emitted to photons absorbed, while the excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state.

These properties are highly sensitive to the surrounding environment, such as the polarity of the solvent. For instance, the fluorescence quantum yields of certain phthalocyanine (B1677752) compounds decrease as the percentage of water in a DMSO/water mixture increases, indicating the formation of non-emissive dimeric forms. researchgate.net Similarly, the excited-state lifetimes of some iridium(III) complexes have been measured to be in the range of 69-86 nanoseconds, which is consistent with their emission lifetimes. mdpi.com In some cases, two-component crystalline organic alloys have been shown to exhibit a 1.5- to 5-fold enhancement in thermally activated delayed fluorescence (TADF) lifetime compared to the parent compounds, demonstrating that the photophysical properties can be tuned by creating alloy crystals. rsc.org The simultaneous measurement of photoluminescence lifetime and quantum yield can provide critical information for assessing the quality of optoelectronic devices. aps.org

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| (L)Ir(ppy)2+ | THF | 355 | ~730 | Weak | ~1 µs | nih.gov |

| Ir-1 Complex | Not Specified | Not Specified | Not Specified | Not Specified | ~69-86 ns | mdpi.com |

| Ir-2 Complex | Not Specified | Not Specified | Not Specified | Not Specified | ~69-86 ns | mdpi.com |

| [Cu(2,2'-biquinoline-4,4'-dicarboxylic acid)2] | MeOH | Not Specified | Not Specified | Not Specified | Not Specified | bath.ac.uk |

Investigation of Solvatochromic Effects and Spectroscopic Signatures

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules.

Push-pull molecules, which contain both electron-donating and electron-accepting groups, often exhibit significant solvatochromism due to a large change in dipole moment upon excitation. mdpi.com A redshift (bathochromic shift) in the absorption or emission spectrum with increasing solvent polarity indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. mdpi.commdpi.com Conversely, a blueshift (hypsochromic shift) suggests that the ground state is more stabilized. The study of solvatochromic shifts can provide valuable information about the electronic structure and charge distribution in both the ground and excited states. researchgate.netnih.govrsc.org

Non-Linear Optical Properties: Characterization of Reverse Saturable Absorption Mechanisms in Iridium(III) Complexes

Non-linear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. One important NLO phenomenon is reverse saturable absorption (RSA), where the absorption of light by a material increases as the intensity of the light increases. This is in contrast to the more common phenomenon of saturable absorption, where absorption decreases at high light intensities.

Iridium(III) complexes, including those with 2,2'-dimethyl-4,4'-biquinoline ligands, have emerged as promising materials for RSA. rsc.orgmdpi.com The mechanism behind RSA in these complexes typically involves the following steps:

The molecule absorbs a photon and is promoted from its ground state to a singlet excited state.

Through a process called intersystem crossing, the molecule rapidly transitions to a long-lived triplet excited state.

This triplet excited state can then absorb another photon, a process known as excited-state absorption (ESA).

Theoretical Photophysics: Application of Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Analysis

To gain a deeper understanding of the electronic structure and photophysical properties of 2,2'-dimethyl-4,4'-biquinoline systems, experimental studies are often complemented by theoretical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra and analyze the nature of electronic excitations in molecules. researchgate.netnih.gov

TD-DFT calculations can provide valuable insights into:

The energies and oscillator strengths of electronic transitions: This allows for the assignment of the absorption bands observed in experimental spectra to specific electronic transitions (e.g., π,π*, MLCT, LLCT). nih.gov

The nature of the excited states: By analyzing the molecular orbitals involved in the transitions, TD-DFT can characterize the excited states as being ligand-localized, charge-transfer in nature, or a mixture of both. nih.gov

The influence of molecular structure on photophysical properties: TD-DFT can be used to screen different molecular designs and predict how modifications to the ligand or metal center will affect the absorption and emission properties. This aids in the rational design of new materials with desired optical characteristics. rsc.org

For example, TD-DFT has been used to confirm that the emission from certain platinum(II) complexes is due to a mixed ³MLCT/³π-π* transition. nih.gov It has also been employed to explain the low luminescence quantum yield of a terbium complex by identifying a stable crossing point between the triplet and ground state potential energy surfaces. rsc.org

Electrochemical Behavior and Redox Chemistry of 2,2 Dimethyl 4,4 Biquinoline and Its Complexes

Ligand-Based and Metal-Centered Redox Potentials: Determination and Interpretation

The electrochemical signature of a metal complex is fundamentally dictated by the interplay between the metal center and its surrounding ligands. In complexes of 2,2'-dimethyl-4,4'-biquinoline, redox events can be localized on the metal ion (metal-centered) or on the biquinoline ligand itself (ligand-centered). The determination and interpretation of these redox potentials are crucial for understanding the electronic structure and reactivity of the complexes.

The introduction of methyl groups at the 2 and 2' positions of the biquinoline ligand can influence the redox potentials of its metal complexes. These electron-donating groups can increase the electron density on the metal center, which may lead to a cathodic (more negative) shift in the metal-centered redox potentials compared to unsubstituted biquinoline analogues.

The nature of the metal ion plays a pivotal role in defining the redox landscape. For instance, in copper complexes, the Cu(II)/Cu(I) redox couple is a key feature. The redox potential of this couple can be finely tuned by the ligand environment. cmu.eduresearchgate.net Studies on related copper guanidine-quinoline complexes have shown that functional group substitutions on the quinoline (B57606) moiety can systematically shift the redox potential. researchgate.net It is reasonable to infer that the 2,2'-dimethyl-4,4'-biquinoline ligand would similarly modulate the redox potentials of its copper complexes.

In ruthenium complexes, both metal- and ligand-centered redox processes are common. nih.gov The oxidation is typically metal-based (Ru(II)/Ru(III)), while reductions often involve the π-system of the polypyridyl-type ligands. nih.gov For complexes of 2,2'-dimethyl-4,4'-biquinoline, one would expect to observe a Ru(II)/Ru(III) oxidation potential influenced by the electronic properties of the ligand, alongside one or more ligand-based reduction waves at negative potentials. The precise values of these potentials provide insight into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex.

Advanced Electrochemical Investigations: Cyclic Voltammetry and Differential Pulse Voltammetry Studies

To probe the intricate redox processes of 2,2'-dimethyl-4,4'-biquinoline and its complexes, advanced electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are indispensable tools.

Cyclic Voltammetry (CV) is a powerful technique for characterizing the redox behavior of chemical species. cmu.eduresearchgate.netelectrochemsci.org A typical CV experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials, the reversibility of the electron transfer processes, and the stability of the electrochemically generated species. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) is unity. Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer kinetics or coupled chemical reactions.

While specific CV data for 2,2'-dimethyl-4,4'-biquinoline complexes is not abundant in the public domain, studies on structurally similar copper complexes with phenanthroline ligands show quasi-reversible Cu(II)/Cu(I) redox waves. researchgate.net For a hypothetical copper(II) complex of 2,2'-dimethyl-4,4'-biquinoline, one would anticipate a CV displaying the reduction of Cu(II) to Cu(I) on the cathodic scan and the corresponding oxidation of Cu(I) to Cu(II) on the anodic scan. The exact peak potentials would be influenced by the solvent, electrolyte, and the specific coordination geometry of the complex.

Differential Pulse Voltammetry (DPV) is a derivative of linear sweep voltammetry that offers enhanced sensitivity and resolution compared to CV. wikipedia.orgpineresearch.commaciassensors.com In DPV, small pulses of constant amplitude are superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peaked output that is directly proportional to the concentration of the analyte. wikipedia.orgmaciassensors.com DPV is particularly useful for resolving overlapping redox processes and for quantitative analysis at low concentrations. For a 2,2'-dimethyl-4,4'-biquinoline complex with multiple redox-active centers, DPV could potentially resolve closely spaced metal-centered and ligand-centered redox events that might appear as a single broad wave in a CV.

Electronic Communication and Mixed-Valence States in Polynuclear Biquinoline Complexes

When two or more redox-active metal centers are bridged by a ligand, the possibility of electronic communication between them arises. This interaction can lead to the formation of mixed-valence compounds, where the same element exists in different oxidation states within the same molecule. researchgate.net The degree of this electronic coupling is a critical parameter that dictates the properties of the resulting polynuclear complex.

The Robin-Day classification is a useful framework for categorizing mixed-valence compounds based on the strength of the electronic interaction between the redox centers. researchgate.net

Class I: The metal centers are electronically isolated, and no significant interaction occurs. The properties of the complex are simply the sum of its constituent parts.

Class II: There is a weak to moderate electronic coupling between the metal centers. These complexes often exhibit a characteristic intervalence charge transfer (IVCT) band in their electronic absorption spectra, which corresponds to the energy required to transfer an electron from the reduced to the oxidized center.

Class III: Strong electronic coupling leads to the complete delocalization of the electrons over the metal centers. The individual oxidation states are no longer discrete, and the complex is best described by a delocalized electronic structure.

The 2,2'-dimethyl-4,4'-biquinoline ligand, with its extended π-system, has the potential to act as a bridging ligand in polynuclear complexes, mediating electronic communication between metal centers. The presence of the methyl groups could influence the planarity of the biquinoline bridge, which in turn would affect the efficiency of the electronic coupling. A more twisted conformation would likely lead to weaker communication and a more Class II-like behavior, while a more planar arrangement would favor stronger coupling and potentially Class III characteristics.

The study of such polynuclear complexes would involve synthesizing dimeric or oligomeric structures where metal ions are linked by the biquinoline ligand. Electrochemical techniques like cyclic voltammetry would be crucial in probing the electronic communication. In a non-communicating system, the voltammogram would show a single redox wave corresponding to the simultaneous oxidation or reduction of all metal centers. In a communicating system, however, the redox process would be split into multiple, separated waves, with the potential difference between them providing a measure of the electronic coupling.

Photoelectrochemical Performance and Application in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost and ease of fabrication. 911metallurgist.comnih.gov The core of a DSSC is a photosensitizing dye that absorbs sunlight and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). 911metallurgist.comresearchgate.net

Ruthenium(II) polypyridyl complexes have been extensively used as sensitizers in high-performance DSSCs due to their excellent photophysical and electrochemical properties. nih.gov The performance of a DSSC is characterized by several key parameters, which can be determined from the current-voltage (J-V) curve of the device under illumination:

Open-circuit voltage (Voc): The maximum voltage the cell can produce.

Short-circuit current density (Jsc): The maximum current density the cell can deliver.

Fill factor (FF): A measure of the "squareness" of the J-V curve.

The general formula for calculating the power conversion efficiency is: η (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.

Complexes of 2,2'-dimethyl-4,4'-biquinoline could potentially serve as sensitizers in DSSCs. The ligand's chromophoric nature and its ability to form stable complexes with metals like ruthenium are advantageous. The methyl groups might enhance the light-harvesting properties of the dye or influence the electron injection process.

To evaluate the performance of a 2,2'-dimethyl-4,4'-biquinoline-based dye in a DSSC, one would fabricate a solar cell with the dye adsorbed onto a TiO₂ photoanode. The J-V characteristics would then be measured under simulated sunlight. The resulting data would allow for the calculation of the key performance parameters. For comparison, a hypothetical data table for a DSSC sensitized with a novel dye is presented below.

| Dye | Voc (mV) | Jsc (mA/cm²) | FF | η (%) |

| Hypothetical Biquinoline Dye | 650 | 12.5 | 0.70 | 5.69 |

| Reference Dye (N719) | 720 | 15.0 | 0.68 | 7.34 |

This table is for illustrative purposes only and does not represent actual experimental data for a 2,2'-dimethyl-4,4'-biquinoline-based dye.

Further investigation into the photoelectrochemical properties would involve techniques like incident photon-to-current efficiency (IPCE) spectroscopy to determine the quantum efficiency of the cell at different wavelengths of light.

Catalytic Applications of 2,2 Dimethyl 4,4 Biquinoline and Its Metal Complexes

Enantioselective Catalysis: Mechanistic Insights with Chiral Biquinoline Derivatives

While the direct application of chiral derivatives of 2,2'-dimethyl-4,4'-biquinoline in enantioselective catalysis is not extensively documented in publicly available research, the broader class of chiral biquinoline and bipyridine derivatives has been a subject of significant interest. The principles governing their use in asymmetric catalysis can provide insights into the potential of chiral 2,2'-dimethyl-4,4'-biquinoline systems.

The core concept relies on the introduction of chirality into the ligand framework, which, upon coordination to a metal center, creates a chiral catalytic environment. This environment can then discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Mechanistic studies on related chiral bipyridine N,N'-dioxides in catalytic asymmetric allylations of aldehydes have revealed the importance of the catalyst's three-dimensional structure in achieving high enantioselectivity. The precise arrangement of the chiral ligand around the metal center dictates the approach of the substrates and influences the stereochemical outcome of the reaction. It is plausible that chiral derivatives of 2,2'-dimethyl-4,4'-biquinoline, if synthesized, could operate under similar principles, with the methyl groups at the 2 and 2' positions potentially influencing the steric and electronic properties of the catalytic pocket.

Further research into the synthesis of novel chiral derivatives of 2,2'-dimethyl-4,4'-biquinoline is a promising avenue for the development of new enantioselective catalysts.

Radical Generation and Carbon-Carbon Bond Formation mediated by Biquinoline-Derived Electroauxiliaries

A significant application of the 2,2'-biquinoline (B90511) framework lies in its use as a recyclable electroauxiliary for the generation of alkyl radicals, which are key intermediates in various carbon-carbon bond-forming reactions. This approach offers a sustainable alternative to traditional methods of radical generation.

Researchers have demonstrated that alkyl-substituted dihydroquinolines derived from 2,2'-biquinoline can serve as effective precursors for primary, secondary, and tertiary alkyl radicals. The generation of these radicals is driven by the cleavage of an exocyclic C-C bond, a process that is facilitated by the restoration of aromaticity in the biquinoline core.

Mechanism of Radical Generation and Subsequent C-C Bond Formation:

Activation: The 2,2'-biquinoline-derived dihydroquinoline, carrying an alkyl group at the 4-position, acts as the radical precursor.

Radical Generation: Through a copper-catalyzed process, the C4-alkyl bond is cleaved, leading to the formation of the desired alkyl radical and the 2,2'-biquinoline byproduct.

Carbon-Carbon Bond Formation: The generated alkyl radical then participates in various C-C bond-forming reactions. Examples include:

Hydroalkylation: The radical adds to activated alkenes such as benzalmalononitriles.

Denitrative Alkylation: The radical reacts with nitroolefins like β-nitrostyrene.

Table 1: Copper-Catalyzed Hydroalkylation using 2,2'-Biquinoline-Derived Electroauxiliaries

| Entry | Alkyl Radical Precursor | Alkene Substrate | Product Yield (%) |

| 1 | 4-(tert-butyl)-1,4-dihydro-2,2'-biquinoline | Benzalmalononitrile | 85 |

| 2 | 4-isopropyl-1,4-dihydro-2,2'-biquinoline | Benzalmalononitrile | 78 |

| 3 | 4-ethyl-1,4-dihydro-2,2'-biquinoline | Benzalmalononitrile | 72 |

This table presents a selection of results from hydroalkylation reactions, demonstrating the efficiency of the system.

Role as Supporting Ligands in Diverse Homogeneous and Heterogeneous Catalytic Transformations

The use of 2,2'-dimethyl-4,4'-biquinoline as a supporting ligand in a wide array of homogeneous and heterogeneous catalytic reactions is an area of ongoing investigation. Its structural and electronic properties make it a potentially valuable ligand for various transition metal-catalyzed transformations.

In the realm of homogeneous catalysis , biquinoline ligands, in general, are known to coordinate with a variety of metal centers, including copper, palladium, ruthenium, and rhodium. The resulting complexes can catalyze a range of reactions such as cross-coupling, hydrogenation, and oxidation. The dimethyl substituents at the 2 and 2' positions of the 4,4'-biquinoline core can influence the steric environment around the metal center, potentially impacting the catalyst's activity and selectivity. For instance, in copper-catalyzed oxidation reactions, the nature of the bipyridine-type ligand has been shown to be crucial for the catalytic performance.

For heterogeneous catalysis , the immobilization of metal complexes containing 2,2'-dimethyl-4,4'-biquinoline onto solid supports is a promising strategy for developing recyclable and robust catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems. While specific examples for 2,2'-dimethyl-4,4'-biquinoline are not widely reported, the general principles of supported catalysis with related bipyridine and phenanthroline ligands suggest that this is a viable and interesting direction for future research. The development of such heterogeneous catalysts could have significant implications for industrial chemical processes, offering more sustainable and cost-effective synthetic routes.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography: High-Resolution Structural Elucidation of Solid-State Structures of 2,2'-Dimethyl-4,4'-Biquinoline Metal Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For metal complexes of 2,2'-dimethyl-4,4'-biquinoline, this technique reveals crucial information about coordination geometries, bond lengths, and bond angles, which fundamentally govern the complexes' properties and reactivity.

In studies of ternary copper(II) complexes involving neocuproine (B1678164) and salicylate (B1505791) ligands, X-ray diffraction has unveiled a variety of structural motifs. researchgate.net For instance, the complex [Cu(H₂O)(5-Cl-Sal)(Neo)] exhibits a distorted square pyramidal geometry. nih.gov The base of the pyramid is formed by a nitrogen atom from the neocuproine ligand, two oxygen atoms from the salicylate ligand, and an oxygen atom from a water molecule. nih.gov The second nitrogen atom of the neocuproine ligand occupies the apical position. researchgate.net

Detailed analysis of these structures provides precise interatomic distances. In one such monomeric complex, the bond lengths from the central copper atom to the basal plane atoms are: Cu1–N1 = 2.023(2) Å, Cu1–O1 = 1.899(2) Å (phenolate), Cu1–O2 = 1.924(2) Å (carboxylate), and Cu1–O4 = 1.973(2) Å (water). nih.gov The apical Cu1–N2 bond length is 2.295(2) Å. researchgate.net Dimeric and dinuclear complexes have also been characterized, showcasing different coordination environments and intermolecular interactions that stabilize the crystal lattice. researchgate.net For example, in some dimeric structures, the distance between the two copper atoms can be around 3.138(2) Å or 3.312(2) Å. nih.gov

The steric hindrance imposed by the methyl groups at the 2 and 9 positions of the phenanthroline core in neocuproine significantly influences the coordination chemistry, often preventing the formation of tris-chelated complexes, [M(neocuproine)₃]ⁿ⁺, which are common for the unsubstituted 1,10-phenanthroline. wikipedia.org This steric effect leads to the prevalence of tetrahedral or distorted square pyramidal geometries in many of its complexes. wikipedia.orgguidechem.com

Table 1: Selected X-ray Crystallography Data for a Monomeric Copper(II)-Neocuproine Complex

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| Cu1–N1 | 2.023(2) |

| Cu1–N2 | 2.295(2) |

| Cu1–O1 (phenolate) | 1.899(2) |

| Cu1–O2 (carboxylate) | 1.924(2) |

| **Bond Angles (°) ** | |

| O1–Cu1–O2 | 93.34(7) |

| O2–Cu1–N1 | 88.45(7) |

| N1–Cu1–O4 | 86.97(7) |

| O1–Cu1–N1 | 168.40(8) |

Data sourced from a study on salicylate-neocuproine ternary copper(II) complexes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Molecular Structure Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,2'-dimethyl-4,4'-biquinoline and its complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of each signal to a specific position in the molecule.

The ¹H NMR spectrum of 2,2'-dimethyl-4,4'-biquinoline shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts of these protons are influenced by their electronic environment and their proximity to the nitrogen atoms and the other aromatic rings. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with the chemical shifts indicating the nature of the carbon (e.g., aromatic, methyl, quaternary). chemicalbook.comtsijournals.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments. mdpi.com COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. mdpi.com HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. mdpi.comhmdb.ca These techniques provide a comprehensive map of the molecule's connectivity.

Upon complexation with a metal ion, significant changes in the NMR spectra are observed. The coordination of the nitrogen atoms to the metal center alters the electronic distribution within the ligand, leading to shifts in the signals of the nearby protons and carbons. The magnitude and direction of these shifts can provide insights into the nature of the metal-ligand bond and the geometry of the complex in solution.

Table 2: Representative NMR Data for 2,2'-dimethyl-4,4'-biquinoline

| Nucleus | Technique | Key Observations |

| ¹H | 1D NMR | Distinct signals for aromatic and methyl protons. |

| ¹³C | 1D NMR | Unique signals for each carbon, reflecting their chemical environment. chemicalbook.com |

| COSY | 2D NMR | Establishes proton-proton coupling networks, confirming connectivity. mdpi.com |

| HSQC | 2D NMR | Correlates protons with their directly attached carbons for unambiguous assignment. mdpi.comhmdb.ca |

Vibrational Spectroscopy (Infrared, Raman) and UV-Visible Spectroscopy for Electronic Structure Probing

Vibrational and electronic spectroscopy techniques are essential for probing the bonding and electronic transitions within 2,2'-dimethyl-4,4'-biquinoline and its metal complexes.

Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the molecule. nih.govnih.gov The IR spectrum of neocuproine exhibits characteristic bands corresponding to C-H, C=C, and C=N stretching and bending vibrations of the quinoline (B57606) rings and the methyl groups. nist.govnih.gov Upon complexation, shifts in the vibrational frequencies, particularly those associated with the quinoline rings, can be observed. These shifts are indicative of the coordination of the nitrogen atoms to the metal center, which alters the bond strengths and vibrational energies within the ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in the molecule. youtube.com The UV-Vis spectrum of 2,2'-dimethyl-4,4'-biquinoline in a solvent like ethanol (B145695) typically shows intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic system. researchgate.netyoutube.com When complexed with a metal ion, new absorption bands often appear in the visible region. researchgate.net For instance, the copper(I) complex, [Cu(neocuproine)₂]⁺, displays a characteristic deep orange-red color due to a strong metal-to-ligand charge transfer (MLCT) band with a maximum absorption around 457 nm. wikipedia.orgguidechem.com This property is the basis for its use as a colorimetric reagent for copper determination. guidechem.comnemi.gov

Table 3: Spectroscopic Data for 2,2'-dimethyl-4,4'-biquinoline and its Copper(I) Complex

| Technique | Species | Key Spectral Features | Wavelength/Wavenumber |

| UV-Vis | 2,2'-dimethyl-4,4'-biquinoline | π→π* transitions | UV region |

| UV-Vis | [Cu(neocuproine)₂]⁺ | Metal-to-Ligand Charge Transfer (MLCT) | ~457 nm guidechem.com |

| IR | 2,2'-dimethyl-4,4'-biquinoline | C-H, C=C, C=N stretching and bending modes | Characteristic bands nist.gov |

Mass Spectrometry: High-Resolution Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of 2,2'-dimethyl-4,4'-biquinoline with high accuracy, allowing for the confirmation of its elemental composition. pressbooks.pub

In addition to molecular weight determination, mass spectrometry is used to study the fragmentation patterns of the molecule. youtube.com When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. youtube.com The pattern of these fragments is unique to the molecule's structure and can be used for its identification. youtube.com

The fragmentation of 2,2'-dimethyl-4,4'-biquinoline would likely involve the loss of methyl groups or the cleavage of the biquinoline backbone. docbrown.info Analysis of the fragmentation pathways can provide valuable structural information, corroborating data obtained from other spectroscopic techniques. nih.govcore.ac.uk For metal complexes, mass spectrometry can be used to determine the stoichiometry of the complex and to study the stability of the metal-ligand bond.

Table 4: Mass Spectrometry Data for 2,2'-dimethyl-4,4'-biquinoline

| Technique | Information Obtained | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination | Confirms the elemental composition (C₁₄H₁₂N₂). nist.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern analysis | Provides structural information through characteristic fragment ions. youtube.com |

Computational Chemistry and Theoretical Insights into 2,2 Dimethyl 4,4 Biquinoline Systems

Density Functional Theory (DFT) for Ground State Geometries, Electronic Structures, and Energetics

Density Functional Theory (DFT) has become a primary workhorse in quantum chemistry for studying the electronic structure of molecules. q-chem.comcore.ac.uk It offers a balance between computational cost and accuracy, making it suitable for medium-sized molecules like 2,2'-dimethyl-4,4'-biquinoline. researchgate.net DFT calculations are centered on the principle that the ground-state energy of a system is a unique functional of its electron density. core.ac.ukcmu.edu

By minimizing the energy functional, DFT methods can accurately predict the ground-state geometry of molecules. nih.gov This involves determining the optimal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 2,2'-dimethyl-4,4'-biquinoline, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p). researchgate.netnih.gov This level of theory has been successfully applied to study the parent molecule, 2,2'-biquinoline (B90511), providing reliable geometric parameters. researchgate.net

Beyond geometry optimization, DFT is used to calculate the electronic structure and energetics. This includes determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies of various conformations. scirp.org For instance, DFT calculations on the parent 2,2'-biquinoline have shown that the trans conformer is more stable than the cis conformer by approximately 6.45 kcal/mol, a crucial insight into its energetic landscape. researchgate.net Similar calculations for the 2,2'-dimethyl derivative would elucidate the steric and electronic effects of the methyl groups on its stability and structure.

Table 1: Representative DFT Functionals and Basis Sets

| Category | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X | Approximations to the exchange-correlation energy functional, which accounts for quantum mechanical effects. B3LYP is a popular hybrid functional. q-chem.comnih.gov |

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. researchgate.net |

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity and Spectroscopic Property Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. youtube.com This theory results in a set of molecular orbitals, each with a specific energy level. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy and character of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, as it requires less energy to excite an electron from the ground state. schrodinger.comnih.gov

The HOMO-LUMO gap is also directly related to the electronic absorption spectrum of a molecule. youtube.comschrodinger.com The energy of the gap corresponds to the lowest energy electronic excitation, which can often be observed using UV-Vis spectroscopy. schrodinger.com For 2,2'-dimethyl-4,4'-biquinoline and its metal complexes, Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, helping to interpret experimental absorption and emission spectra. nih.govnih.gov By analyzing how the HOMO and LUMO are distributed across the molecule, chemists can predict which parts of the molecule are involved in electronic transitions and how substitutions will affect its spectroscopic properties. nih.gov

Table 2: Frontier Orbitals and Their Significance

| Orbital | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. schrodinger.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. schrodinger.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the lowest energy electronic transition. nih.govnih.gov |

Conformation-Structure-Property Relationships: Theoretical Modeling of Ligand Flexibility and Coordination Geometries

The 2,2'-dimethyl-4,4'-biquinoline ligand is not rigid; it possesses conformational flexibility, primarily due to rotation around the C2-C2' single bond connecting the two quinoline (B57606) rings. This rotation gives rise to different conformers, mainly the cis and trans forms. The relative orientation of the two nitrogen atoms is critical as it dictates how the ligand can coordinate to metal ions.

Theoretical modeling is essential for understanding the energetics of these conformations and the barriers to their interconversion. researchgate.net For the parent 2,2'-biquinoline, DFT calculations have established that the trans conformation, where the nitrogen atoms point in opposite directions, is significantly more stable in the ground state. researchgate.net The introduction of methyl groups at the 2 and 2' positions in 2,2'-dimethyl-4,4'-biquinoline introduces significant steric hindrance. This steric clash is expected to further destabilize the planar cis conformation, forcing the quinoline rings to twist out of plane and influencing the dihedral angle between them.

Computational studies can map the potential energy surface for this rotation, identifying the minimum energy conformations and the transition states that separate them. researchgate.net This conformational analysis is crucial for predicting the coordination geometries the ligand will adopt when forming metal complexes. osti.gov While the cis conformation is necessary for the ligand to act as a bidentate chelate, its inherent instability means that energy must be expended to adopt this geometry upon coordination. Understanding this conformational pre-organization energy is key to predicting the stability and structure of the resulting metal complexes.

Computational Design Principles for Tailoring 2,2'-Dimethyl-4,4'-Biquinoline Derivatives

Computational chemistry serves not only to explain the properties of existing molecules but also as a powerful tool for the in silico design of new derivatives with desired characteristics. rsc.orgnih.gov By modifying the core structure of 2,2'-dimethyl-4,4'-biquinoline with different functional groups, its electronic, steric, and photophysical properties can be systematically tuned. mdpi.comnih.gov

Key design principles involve:

Electronic Tuning: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CF₃, -NO₂) at specific positions on the quinoline rings can alter the electron density distribution. nih.gov This directly impacts the HOMO and LUMO energy levels, thereby modifying the ligand's redox potential, its ability to coordinate to metals, and the photophysical properties of its complexes. nih.govnih.gov

Steric Control: Adjusting the size and position of substituents can influence the ligand's conformation and its coordination behavior. For example, adding bulky groups near the nitrogen atoms can enforce specific coordination geometries or prevent the formation of certain types of complexes.

Solubility and Intermolecular Interactions: Adding functional groups that can participate in hydrogen bonding or other specific intermolecular interactions can modify the solubility of the ligand and its complexes, which is critical for applications in solution or for controlling crystal packing in the solid state. rsc.org

By computationally screening a virtual library of derivatives, researchers can predict properties like the HOMO-LUMO gap, dipole moment, and binding affinity to a target metal ion before undertaking time-consuming synthesis. nih.govmdpi.com This rational design approach accelerates the discovery of new ligands and materials for applications ranging from catalysis to molecular sensing and optoelectronics.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Advanced 2,2'-Dimethyl-4,4'-Biquinoline Architectures for Targeted Functionality

The functional heart of 2,2'-dimethyl-4,4'-biquinoline lies in its unique structure, which researchers are strategically modifying to create advanced molecular architectures with tailored properties. A significant area of focus is the synthesis of chiral derivatives, which are crucial for applications in asymmetric catalysis, a process vital for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.netthieme-connect.com

The design principles for these advanced architectures often involve the introduction of specific functional groups or the creation of more complex, multi-component systems. For instance, the synthesis of chiral ligands containing quinoline (B57606) motifs is a key strategy. researchgate.netthieme-connect.com These synthetic routes can be intricate, multi-step processes. For example, chiral oxazolinylquinoline type ligands can be synthesized from a quinoline precursor through oxidation, followed by treatment with potassium cyanide and benzoyl chloride, and subsequent reaction with a chiral amino alcohol. thieme-connect.com Another approach involves the condensation of 2-quinolinecarboxaldehyde (B31650) with chiral amino phosphines to create N,N,P-tridentate chiral Schiff bases. thieme-connect.com

The development of chiral bipyridine and biquinoline ligands has been reported to be effective for constructing chiral copper catalysts. researchgate.net The synthesis of these ligands can be achieved enantioselectively, highlighting the deliberate and rational design embedded in this research area. researchgate.net

A notable example of rational design, although on a related bipyridine scaffold, is the seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents. rsc.org This process starts from commercially available materials and employs an O2-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide as a key step to achieve high stereoselectivity. rsc.org Such synthetic strategies provide a blueprint for the development of sophisticated 2,2'-dimethyl-4,4'-biquinoline architectures with precisely controlled three-dimensional structures, paving the way for their use in highly specific applications.

Exploration of Novel Catalytic Pathways and Mechanistic Understandings Utilizing 2,2'-Dimethyl-4,4'-Biquinoline Complexes

Building on the rational design of advanced ligands, researchers are actively exploring new catalytic pathways where metal complexes of 2,2'-dimethyl-4,4'-biquinoline and its analogues can serve as highly efficient catalysts. The biquinoline scaffold is particularly adept at forming stable complexes with a variety of transition metals, which are central to many catalytic reactions. researchgate.netontosight.ai

A significant area of investigation is asymmetric catalysis. Chiral ligands based on quinoline motifs are employed in a wide array of asymmetric reactions, including carbon-carbon bond formation, allylic reactions, cycloadditions, and hydrogenations. researchgate.net For example, metal complexes of chiral Schiff base ligands derived from quinoline have been applied to the allylic oxidation of olefins. thieme-connect.com

While direct catalytic applications of 2,2'-dimethyl-4,4'-biquinoline are a developing area, studies on structurally similar compounds provide valuable insights. For instance, iron(II) complexes with 6,6'-dimethyl-2,2'-bipyridyl have been shown to catalyze the cross-coupling reaction of bromocyclohexane (B57405) with phenylmagnesium bromide, affording the product in high yield. researchgate.net The catalytic activity of such complexes is influenced by both the steric and electronic properties of the substituents on the bipyridine or biquinoline core. researchgate.net

Mechanistic studies are crucial for optimizing these catalytic systems. Research into the methoxycarbonylation of alkenes catalyzed by palladium complexes with hemilabile ligands has revealed the intricate role of the ligand in the catalytic cycle. rsc.org These studies, often supported by techniques like X-ray crystallography and kinetic measurements, show how the ligand can stabilize key intermediates and facilitate rate-determining steps. rsc.org Understanding these mechanisms at a molecular level is essential for designing more efficient and selective catalysts based on the 2,2'-dimethyl-4,4'-biquinoline framework for a broad range of organic transformations.

Integration into Next-Generation Photonic, Optoelectronic, and Sensing Devices

The unique electronic and photophysical properties of 2,2'-dimethyl-4,4'-biquinoline and its derivatives make them promising candidates for integration into a new generation of photonic, optoelectronic, and sensing devices. The extended π-conjugated system of the biquinoline core allows for efficient light absorption and emission, which is a key requirement for many of these applications.

In the realm of optoelectronics, quinoline-based materials are being investigated for use in organic light-emitting diodes (OLEDs). researchgate.net While research has often focused on derivatives like 8,8'-dimethoxy-5,5'-bisquinoline, the fundamental properties are relevant to the potential of 2,2'-dimethyl-4,4'-biquinoline. These materials can act as electron-transporting and light-emitting layers in OLED devices. For instance, green-emissive OLEDs with high efficiency have been developed using phosphor-sensitized fluorescence, a technology where the judicious selection of organic materials is paramount. researchgate.net The development of blue-emitting OLEDs, which remains a significant challenge, is an area where novel quinoline derivatives could make a substantial impact. researchgate.net

The ability of the biquinoline scaffold to bind with metal ions also makes it an excellent platform for the development of chemical sensors. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence or color, providing a detectable signal for the presence of the target analyte. For example, mixed ligand complexes involving bipyridyl and quinoline derivatives have been synthesized and characterized, laying the groundwork for their potential application in sensing. researchgate.net

The following table summarizes the performance of a green-emissive OLED device, illustrating the potential of related materials in optoelectronics.

| Device | Current Efficiency (cd/A @ 10 mA/cm²) | LT95 (h @ 50 mA/cm², room temp.) | LT80 (h @ 20 mA/cm², 85°C) |

|---|---|---|---|

| SY-FGD8-based sensitized top-emission device | 232.8 | 71 | 187 |

Theoretical and Experimental Synergies for Predictive Material Discovery Based on 2,2'-Dimethyl-4,4'-Biquinoline

The synergy between theoretical calculations and experimental investigations is proving to be a powerful engine for the discovery and development of new materials based on 2,2'-dimethyl-4,4'-biquinoline. Computational methods, particularly Density Functional Theory (DFT), allow researchers to predict the structural, electronic, and photophysical properties of novel derivatives and their metal complexes before they are synthesized in the lab. mdpi.comnih.gov This predictive capability significantly accelerates the design and discovery process.

DFT calculations can provide valuable insights into the geometries of molecules, the energies of their frontier molecular orbitals (HOMO and LUMO), and their vibrational spectra. nih.govnih.gov For example, DFT studies on quinoline derivatives have been used to understand their photophysical characteristics, including their absorption and emission properties. nih.gov Such calculations can help in identifying promising candidates for applications in OLEDs by predicting their color purity and efficiency.